UPF-523

Description

Properties

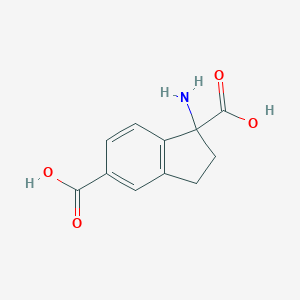

IUPAC Name |

1-amino-2,3-dihydroindene-1,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c12-11(10(15)16)4-3-6-5-7(9(13)14)1-2-8(6)11/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTPKMWNRWCNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870100 | |

| Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168560-79-0 | |

| Record name | 1-Aminoindan-1,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168560-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoindan-1,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168560790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of UPF-523: A Technical Overview

Initial investigations into the mechanism of action for a compound designated "UPF-523" have not yielded specific results under this identifier. However, extensive research has consistently pointed to a similarly named compound, BVD-523, also known as Ulixertinib (B1684335), a potent inhibitor of the ERK1/2 signaling pathway. This guide will therefore focus on the well-documented mechanism of Ulixertinib (BVD-523), while also exploring the distinct and important role of USP30 inhibition in mitophagy, a key cellular quality control process.

Part 1: The Core Mechanism of Ulixertinib (BVD-523) - Inhibition of the MAPK/ERK Pathway

Ulixertinib is a first-in-class, reversible, and ATP-competitive small molecule inhibitor of Extracellular signal-Regulated Kinase 1 (ERK1) and ERK2.[1] These kinases represent the terminal node of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway.[1][2] This pathway is a critical regulator of fundamental cellular processes including proliferation, differentiation, and survival.[2]

In numerous cancers, mutations in upstream components of the MAPK pathway, such as BRAF and RAS, lead to its constitutive activation, driving uncontrolled cell growth and survival.[1] By targeting the final kinases in this cascade, Ulixertinib offers a therapeutic strategy to block downstream signaling, potentially overcoming resistance mechanisms that can arise with inhibitors targeting upstream elements like BRAF or MEK.[1][3]

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Ulixertinib (BVD-523) on ERK1/2.

Quantitative Data on Ulixertinib (BVD-523) Activity

| Parameter | Value | Cell Line/System | Reference |

| ERK1 IC50 | 3 nM | Biochemical Assay | [2] |

| ERK2 IC50 | 1 nM | Biochemical Assay | [2] |

| Cell Viability (BRAF V600E mutant) | Nanomolar range | BT40 xenografts | [4] |

Experimental Protocols

Immunoblotting for ERK Pathway Inhibition

A standard method to assess the efficacy of Ulixertinib is to measure the phosphorylation status of ERK and its downstream targets.

-

Cell Lysis: Treat cancer cells with varying concentrations of Ulixertinib for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (p-RSK), and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-ERK/total ERK and p-RSK/total RSK ratios indicates target engagement and pathway inhibition.[1]

Part 2: A Distinct Mechanism - USP30 Inhibition and the Induction of Mitophagy

Separate from the action of ERK inhibitors, another critical area of therapeutic research involves the modulation of mitophagy, the selective degradation of damaged mitochondria. A key negative regulator of this process is Ubiquitin-Specific Protease 30 (USP30).[5]

Mitochondrial dysfunction is implicated in a range of diseases, including Parkinson's Disease.[6] The PINK1/Parkin pathway is a primary driver of mitophagy.[7][8] When mitochondria are damaged, the kinase PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates outer mitochondrial membrane proteins, flagging the damaged organelle for clearance by the autophagy machinery.[9]

USP30 counteracts this process by deubiquitinating these mitochondrial proteins, thereby inhibiting mitophagy.[5][10] Inhibition of USP30, therefore, represents a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria.[6][10]

Signaling Pathway of USP30 in Mitophagy

Caption: The role of USP30 in negatively regulating PINK1/Parkin-mediated mitophagy.

Experimental Protocols

Assessing Mitophagy using mito-QC Reporter

The mito-QC (mitochondrial quality control) reporter is a fluorescent tool used to monitor mitophagy. It consists of mCherry and GFP fused to a mitochondrial targeting sequence. In healthy mitochondria, both fluorophores are visible. When a mitochondrion is delivered to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal remains stable.

-

Cell Transfection: Transfect cells (e.g., SH-SY5Y) with the mito-QC reporter plasmid.

-

Treatment: Treat the cells with a USP30 inhibitor or a vehicle control.

-

Induction of Mitochondrial Damage (Optional): Induce mitochondrial damage using an agent like CCCP to stimulate mitophagy.

-

Fluorescence Microscopy: Acquire images using a confocal microscope.

-

Image Analysis: Quantify mitophagy by counting the number of mCherry-only puncta (representing mito-lysosomes) relative to the total mitochondrial network (visualized by the mCherry signal). An increase in the number of mCherry-only puncta indicates an induction of mitophagy.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. LGG-25. The first-in-class ERK inhibitor ulixertinib (BVD-523) shows activity in MAPK-driven pediatric low-grade glioma models as single agent and in combination with MEK inhibitors or senolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

- 6. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Dawn of Mitophagy: What Do We Know by Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of PINK1/Parkin-Mediated Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PINK1-dependent mitophagy is driven by the UPS and can occur independently of LC3 conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitophagy Upregulation Occurs Early in the Neurodegenerative Process Mediated by α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Guide to UPF-523 (Ulixertinib): A Potent and Selective ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UPF-523, also known as Ulixertinib and formerly as BVD-523, is a first-in-class, orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival. The frequent hyperactivation of the MAPK pathway in a wide array of human cancers, often driven by mutations in BRAF and RAS, has established it as a key target for therapeutic intervention. This compound's mechanism as a reversible, ATP-competitive inhibitor of ERK1/2 positions it as a promising therapeutic agent, particularly in overcoming resistance to upstream MAPK pathway inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound directly targets the ATP-binding pocket of both ERK1 and ERK2, preventing the phosphorylation of their downstream substrates. This inhibition of catalytic activity blocks the propagation of signals that drive cell proliferation and survival. A notable characteristic of this compound is that while it inhibits the kinase activity of ERK1/2, it can lead to an increase in the phosphorylation of ERK1/2 itself. This is due to the disruption of negative feedback loops that are normally initiated by active ERK. Therefore, the most reliable pharmacodynamic biomarker of this compound activity in cellular assays is the inhibition of the phosphorylation of downstream ERK substrates, such as Ribosomal S6 Kinase (RSK).

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | Metric | Value (nM) |

| ERK1 | Kinase Assay | Kᵢ | < 0.3 |

| ERK2 | Kinase Assay | Kᵢ | 0.04 ± 0.02 |

| ERK2 | Kinase Assay | IC₅₀ | < 0.3 |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Mutation | Assay Type | Metric | Value (nM) |

| A375 | Melanoma | BRAF V600E | Cell Proliferation (72h) | IC₅₀ | 180 |

| BT40 | Pediatric Glioma | BRAF V600E | Metabolic Activity | IC₅₀ | 62.7 |

| DKFZ-BT66 | Pediatric Glioma | KIAA1549:BRAF Fusion | MAPK Reporter Assay | IC₅₀ | ~10 |

| A375 | Melanoma | BRAF V600E | p-RSK Inhibition | IC₅₀ | 140 |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | Kᵢ (µM) |

| ERK2 | < 0.001 |

| ERK1 | < 0.001 |

| Kinase A | > 1 |

| Kinase B | > 1 |

| Kinase C | > 1 |

| ... (and so on for a panel of kinases) | ... |

| (Note: A comprehensive kinase selectivity panel has shown that this compound is highly selective for ERK1/2, with Ki values for other kinases generally being significantly higher[1]) |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro ERK1/2 Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the biochemical potency of this compound against ERK1 and ERK2.

Materials:

-

Active, purified recombinant ERK1 or ERK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

This compound (serially diluted in DMSO)

-

Kinase Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v) CHAPS

-

Stop Solution: 75 mM phosphoric acid

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in Kinase Assay Buffer.

-

In a microtiter plate, add the diluted this compound or DMSO (vehicle control).

-

Add the purified ERK1 or ERK2 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the MBP substrate and ATP (containing a tracer amount of [γ-³²P]ATP). The final ATP concentration should be at or near the Kₘ for the enzyme.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Terminate the reaction by adding the Stop Solution.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol describes an assay to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% L-Glutamine)

-

This compound (stock solution in DMSO)

-

384-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (luminometer)

Procedure:

-

Harvest and seed cells into a 384-well plate at a density of 200 cells per well in 40 µL of medium. Incubate overnight at 37°C and 5% CO₂.[2]

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of p-ERK and p-RSK

This protocol details the procedure for analyzing the phosphorylation status of ERK and its downstream substrate RSK in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound (stock solution in DMSO)

-

6-well plates

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Rabbit anti-phospho-RSK (Thr359/Ser363), Rabbit anti-total-RSK, and an antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For loading controls or to probe for total protein, the membrane can be stripped and re-probed with the appropriate antibodies.

-

Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: The MAPK signaling pathway and the inhibitory action of this compound on ERK1/2.

Caption: A typical experimental workflow for Western blot analysis of ERK signaling.

References

UPF-523 (Ulixertinib/BVD-523): A Deep Dive into its Role as a Terminal MAPK Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a cornerstone of cellular regulation, is frequently dysregulated in a multitude of human cancers, driving uncontrolled cell growth, proliferation, and survival.[1][2] While therapies targeting upstream components of this cascade, such as BRAF and MEK, have shown clinical benefit, the emergence of resistance, often through reactivation of ERK signaling, remains a significant hurdle.[2][3] UPF-523, also known as ulixertinib (B1684335) or BVD-523, has emerged as a potent and selective, first-in-class inhibitor of the terminal kinases in this pathway, ERK1 and ERK2.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative inhibitory profile, detailed experimental protocols for its characterization, and its effects on the MAPK signaling cascade.

Core Mechanism of Action

This compound is a reversible, ATP-competitive small molecule inhibitor of Extracellular signal-Regulated Kinase 1 (ERK1) and ERK2.[4][6] By directly targeting the final node of the RAS-RAF-MEK-ERK signaling cascade, this compound prevents the phosphorylation of numerous downstream substrates, including transcription factors and other kinases essential for cell cycle progression and survival.[4][6] This mechanism of action offers a strategic advantage by potentially circumventing resistance mechanisms that arise from upstream inhibition.[7] Preclinical studies have consistently demonstrated that this compound effectively curtails tumor growth in cancer models harboring BRAF and RAS mutations.[1][2] An interesting characteristic of this compound treatment is the observed increase in ERK1/2 phosphorylation, which is attributed to the relief of negative feedback loops within the MAPK pathway.[3][8] Despite this, this compound effectively inhibits the phosphorylation of downstream targets like RSK.[9][10]

Quantitative Inhibitory Profile of this compound

The potency of this compound has been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data for its inhibitory activity.

| Parameter | Value | Assay System | Reference |

| Biochemical Inhibition | |||

| IC50 (ERK2) | <0.3 nM | Recombinant ERK2 | [11] |

| Ki (ERK2) | 0.04 ± 0.02 nmol/L | Recombinant ERK2 | [8] |

| Parameter | Value | Cell Line | Assay Details | Reference |

| Cellular Inhibition | ||||

| IC50 (pRSK inhibition) | 0.031 µM - 0.14 µM | A375 cells | Measured as a decrease in phosphorylated RSK levels. | [8][9] |

| IC50 (Cell Proliferation) | 0.18 µM | A375 cells | 72-hour incubation. | [8][9] |

| IC50 (pERK inhibition) | 4.1 µM | A375 cells | Measured as a decrease in phosphorylated ERK2 levels. | [9] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical MAPK signaling pathway and highlights the point of inhibition by this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ERK1/2 inhibitors. The following are representative protocols for assays commonly used to characterize this compound.

In Vitro Kinase Assay for ERK2 Inhibition

Objective: To determine the direct inhibitory potency of this compound against the ERK2 enzyme.

Materials:

-

Recombinant active ERK2 enzyme

-

Myelin Basic Protein (MBP) or a peptide substrate (e.g., Erktide)[8][9]

-

ATP ([γ-³²P]ATP for radiometric detection or cold ATP for non-radioactive methods)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% CHAPS)[9]

-

Assay plates (96-well or 384-well)

-

Detection system (scintillation counter, luminometer, or mass spectrometer)

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In an assay plate, combine the this compound dilutions, ERK2 enzyme (e.g., 1.2 nM), and the substrate (e.g., 16 µM Erktide).[9]

-

Pre-incubate the enzyme and inhibitor for approximately 20 minutes at room temperature.[9]

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for ERK2 (e.g., 120 µM).[9]

-

Incubate the reaction at room temperature for a defined period (e.g., 20 minutes), ensuring the reaction remains in the linear range.[9]

-

Terminate the reaction (e.g., by adding 1% formic acid).[9]

-

Quantify the product formation using the appropriate detection method. For instance, with a radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity. For mass spectrometry, measure the levels of phosphorylated and unphosphorylated substrate.[9]

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for MAPK Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation status of ERK1/2 and its downstream substrate RSK in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)[9]

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK (e.g., Thr359/Ser363), anti-total-RSK, and a loading control (e.g., anti-β-actin).[8][10]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 4 or 24 hours).[3]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

If necessary, strip the membrane and re-probe for other proteins.

Cell Proliferation Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)[9]

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or Hoechst 33342 staining)[8][9]

-

Plate reader or high-content imaging system

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 200 cells per well) and allow them to attach overnight.[9]

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound or DMSO vehicle control to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours).[9]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader or perform cell counting using an imaging platform.[9]

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for investigating the effects of this compound on a cancer cell line with a known MAPK pathway mutation.

Conclusion

This compound (ulixertinib/BVD-523) is a highly potent and selective inhibitor of ERK1/2, the terminal kinases of the MAPK signaling pathway. Its mechanism as a direct, ATP-competitive inhibitor provides a rational therapeutic strategy for cancers driven by this pathway, including those that have developed resistance to upstream inhibitors. The quantitative data and experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting this critical node in oncogenic signaling. The promising preclinical activity of this compound has led to its evaluation in clinical trials, underscoring its potential as a valuable agent in the armamentarium against MAPK-driven cancers.[1][3]

References

- 1. biomed-valley.com [biomed-valley.com]

- 2. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. biomed-valley.com [biomed-valley.com]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Ulixertinib (BVD-523): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Ulixertinib (BVD-523), a potent and selective inhibitor of the terminal kinases in the MAPK signaling pathway, ERK1 and ERK2, has emerged as a promising therapeutic agent in oncology. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of Ulixertinib. It is intended to serve as a detailed resource for researchers and drug development professionals, with a focus on the foundational science and experimental methodologies that underpin its development. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and Development

Ulixertinib was first discovered by Vertex Pharmaceuticals and subsequently licensed to BioMed Valley Discoveries for further development.[1] It was identified through a structure-directed program aimed at targeting ERK to overcome both primary MAPK pathway-driven oncogenic signaling and the acquired resistance that frequently develops to BRAF and MEK inhibitors.[2] The compound, also known by the research code VRT752271, is a first-in-class, reversible, ATP-competitive small molecule inhibitor of ERK1 and ERK2.[3][4]

Preclinical studies have demonstrated its potent activity in cancer models with BRAF and RAS mutations.[5] These promising preclinical findings led to the initiation of clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors.[1][6]

Chemical Synthesis

The synthesis of Ulixertinib (BVD-523) is detailed in US Patent 7,354,939 B2. The core of the molecule is a pyrrole (B145914) ring, which is elaborated through a series of chemical transformations.

Synthetic Scheme Overview:

The synthesis involves the construction of a substituted pyrrole core, followed by amide coupling to introduce the side chain. The key steps include the formation of the pyrrole ring, functional group manipulations, and the final coupling reaction. While the patent describes multiple related structures, the general approach to the core scaffold of Ulixertinib can be summarized.

Note: A detailed, step-by-step synthetic protocol is beyond the scope of this guide. Researchers are directed to the primary patent literature for specific reaction conditions and characterization data.

Mechanism of Action

Ulixertinib is a highly selective and potent inhibitor of both ERK1 and ERK2, the final kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival.

By binding to the ATP pocket of ERK1/2, Ulixertinib prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

Quantitative Biological Data

The biological activity of Ulixertinib has been characterized in a variety of preclinical assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Value | Reference |

| ERK1 | Ki | <0.3 nM | [4] |

| ERK2 | IC50 | <0.3 nM | [4] |

Table 2: Cellular Activity

| Cell Line | Cancer Type | Assay Type | IC50 | Reference |

| A375 | Malignant Melanoma | p-ERK Inhibition | 4.1 µM | [7] |

| A375 | Malignant Melanoma | p-RSK Inhibition | 0.14 µM | [7] |

| A375 | Malignant Melanoma | Proliferation | 180 nM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Ulixertinib.

ERK1/2 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against ERK1/2.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Dilute recombinant active ERK1 or ERK2 enzyme to the desired concentration in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., myelin basic protein or a specific peptide) in kinase buffer.

-

Prepare serial dilutions of Ulixertinib in DMSO, then dilute further in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the ERK enzyme, substrate, and diluted Ulixertinib.

-

Incubate at room temperature for a defined period (e.g., 15-30 minutes).

-

Initiate the kinase reaction by adding a solution of ATP in kinase buffer.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction according to the detection method (e.g., by adding a stopping reagent).

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, radiometric assay, or fluorescence-based method).

-

Plot the percentage of inhibition against the logarithm of the Ulixertinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay

This protocol describes a method to assess the effect of Ulixertinib on the proliferation of cancer cells, such as the BRAF-mutant melanoma cell line A375.

Protocol:

-

Cell Culture and Seeding:

-

Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well).

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Ulixertinib in culture medium.

-

Remove the old medium from the cell plates and add the medium containing the different concentrations of Ulixertinib. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of viability against the logarithm of the Ulixertinib concentration and determine the IC50 value.

-

Western Blotting for Phospho-ERK and Phospho-RSK

This protocol details the procedure for measuring the levels of phosphorylated ERK and its downstream substrate RSK in cells treated with Ulixertinib.

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells and treat with various concentrations of Ulixertinib for a defined period.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-ERK (p-ERK), total ERK, phospho-RSK (p-RSK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

-

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of Ulixertinib in a mouse xenograft model.

Protocol:

-

Cell Implantation:

-

Implant a human cancer cell line known to be sensitive to ERK inhibition (e.g., A375) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Ulixertinib orally at various dose levels (e.g., daily or twice daily). The control group receives the vehicle.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Analyze the data for statistical significance.

-

Conclusion

Ulixertinib (BVD-523) is a potent and selective ERK1/2 inhibitor with a well-defined mechanism of action and demonstrated preclinical activity. The information and protocols provided in this technical guide offer a comprehensive resource for researchers working on the MAPK pathway and the development of targeted cancer therapies. Further investigation into the clinical applications and potential combination therapies with Ulixertinib is warranted.

References

- 1. US7354939B2 - Pyrrole inhibitors of ERK protein kinase, synthesis thereof and intermediates thereto - Google Patents [patents.google.com]

- 2. In Vitro Experiments on the Effects of GP-2250 on BRAF-Mutated Melanoma Cell Lines and Benign Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to BVD-523 (Ulixertinib): A First-in-Class ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVD-523, also known as Ulixertinib, is a potent, selective, and reversible ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway is a well-established driver in numerous human cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data for BVD-523. Detailed experimental protocols for key assays are also presented to facilitate further research and development. It is important to note that the identifier "UPF-523" is likely a typographical error, and the correct designation for this compound is BVD-523.

Chemical Structure and Properties

BVD-523 (Ulixertinib) is a synthetic organic small molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of BVD-523 (Ulixertinib)

| Identifier | Value |

| IUPAC Name | N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)-4-pyridinyl]-1H-pyrrole-2-carboxamide |

| Synonyms | BVD-523, VRT752271 |

| CAS Number | 869886-67-9 |

| Molecular Formula | C₂₁H₂₂Cl₂N₄O₂ |

| SMILES | CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N--INVALID-LINK--C3=CC(=CC=C3)Cl)Cl |

Table 2: Physicochemical Properties of BVD-523 (Ulixertinib)

| Property | Value |

| Molecular Weight | 433.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO: ≥ 85 mg/mLEthanol: ~12 mg/mLWater: Insoluble |

| Storage | Powder: -20°C for up to 3 yearsIn solvent: -80°C for up to 6 months |

Mechanism of Action and Signaling Pathway

BVD-523 is a highly selective inhibitor of ERK1 and ERK2, the final kinases in the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cellular processes, and its dysregulation through mutations in components like BRAF and RAS is a frequent event in oncology.[1]

BVD-523 functions as an ATP-competitive inhibitor, binding to the kinase domain of ERK1/2 and preventing the phosphorylation of their downstream substrates.[1] This blockade of ERK1/2 activity leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a constitutively active MAPK pathway.[2][3] An interesting characteristic of BVD-523 is that while it inhibits the kinase activity of ERK, it can lead to an increase in the phosphorylation of ERK itself, a phenomenon attributed to the relief of negative feedback loops within the pathway.[4]

Preclinical and Clinical Data

BVD-523 has demonstrated significant antitumor activity in a wide range of preclinical models and has been evaluated in clinical trials.

Table 3: In Vitro Activity of BVD-523 (Ulixertinib)

| Assay | Cell Line | Mutation | IC₅₀ | Reference |

| ERK2 Kinase Inhibition | - | - | <0.3 nM | [3] |

| pRSK Inhibition | A375 (Melanoma) | BRAF V600E | 0.14 µM | [3] |

| pERK Inhibition | A375 (Melanoma) | BRAF V600E | 4.1 µM | [3] |

| Cell Proliferation | A375 (Melanoma) | BRAF V600E | 180 nM | [3] |

Table 4: In Vivo Antitumor Activity of BVD-523 (Ulixertinib) in Xenograft Models

| Cancer Model | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| A375 (Melanoma) | 50 mg/kg BID | 71% | Significant antitumor activity | [2] |

| A375 (Melanoma) | 100 mg/kg BID | 99% | Partial regressions observed | [2] |

| Colo205 (Colorectal) | 100 mg/kg BID | - | Dose-dependent tumor growth inhibition | [2] |

Clinical studies have shown that BVD-523 has an acceptable safety profile and has demonstrated early signs of clinical activity in patients with NRAS- and BRAF-mutant solid tumors.[5] The most common treatment-related adverse events include diarrhea, fatigue, nausea, and acneiform dermatitis.[5]

Experimental Protocols

In Vitro ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This protocol outlines the determination of the IC₅₀ value of BVD-523 against ERK2.

Materials:

-

Recombinant ERK2 enzyme

-

Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v) CHAPS

-

BVD-523 (Ulixertinib) stock solution in DMSO

-

Substrate solution: 16 µM Erktide (IPTTPITTTYFFFK) and 120 µM ATP in assay buffer

-

Quenching solution: 1% (v/v) formic acid

-

384-well polypropylene (B1209903) plates

-

RapidFire Mass Spectrometry platform

Procedure:

-

Prepare serial dilutions of BVD-523 in assay buffer.

-

Dispense 10 µL of 1.2 nM ERK2 protein in assay buffer into each well of a 384-well plate.

-

Add the BVD-523 dilutions to the wells and pre-incubate for 20 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Allow the reaction to proceed for 20 minutes at room temperature.

-

Stop the reaction by adding 80 µL of the quenching solution.

-

Analyze the levels of phosphorylated and unphosphorylated Erktide using the RapidFire Mass Spectrometry platform.

-

Calculate the percent inhibition for each BVD-523 concentration and determine the IC₅₀ value using a suitable curve-fitting model.[3]

Cell Proliferation Assay

This protocol is for assessing the anti-proliferative effects of BVD-523 on a cancer cell line.

Materials:

-

A375 human melanoma cell line (or other suitable cell line)

-

Cell Culture Medium: DMEM, 10% Fetal Bovine Serum, 1% L-Glutamine

-

BVD-523 stock solution in DMSO

-

384-well black, clear-bottom tissue culture plates

-

Fixation Solution: 12% formaldehyde (B43269) in PBS

-

Staining Solution: Hoechst 33342

-

Cell imaging platform (e.g., Cellomics ArrayScan™ VTI)

Procedure:

-

Culture A375 cells under standard conditions (37°C, 5% CO₂).

-

Harvest cells and seed 200 cells in 40 µL of medium per well into 384-well plates.

-

Incubate the plates overnight.

-

Add serial dilutions of BVD-523 to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

Fix the cells by adding 20 µL of 12% formaldehyde solution (final concentration 4%) and Hoechst 33342 (1:2000 dilution).

-

Incubate for 30 minutes at room temperature.

-

Wash the wells with PBS.

-

Count the number of cells per well using a cell imaging platform.

-

Normalize the cell counts to the vehicle-treated controls and calculate the IC₅₀ for cell proliferation inhibition.[3]

In Vivo Xenograft Study

This protocol provides a general outline for evaluating the antitumor efficacy of BVD-523 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cell line (e.g., A375 or Colo205)

-

BVD-523 formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

-

Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer BVD-523 orally at the desired dose and schedule (e.g., twice daily). Administer the vehicle to the control group.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the animals.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[2]

Conclusion

BVD-523 (Ulixertinib) is a first-in-class, potent, and selective ERK1/2 inhibitor with significant preclinical antitumor activity in cancers driven by the MAPK pathway. Its mechanism of action, targeting the terminal node of this critical signaling cascade, offers a promising strategy for overcoming resistance to upstream inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of BVD-523.

References

An In-depth Technical Guide to the Target Identification and Validation of Ulixertinib (BVD-523), a Potent ERK1/2 Inhibitor

Abstract: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are terminal nodes of this cascade, representing a key therapeutic target. This technical guide provides a comprehensive overview of the target identification and validation of the ERK1/2 inhibitor ulixertinib (B1684335) (also known as BVD-523). The compound referenced by the research code UPF-523 is understood to be ulixertinib (BVD-523), a first-in-class, potent, and selective inhibitor of ERK1/2. This document details the mechanism of action, summarizes key preclinical quantitative data, and provides detailed experimental protocols for target validation.

Introduction and Target Identification

Ulixertinib (BVD-523) was identified as a potent, reversible, ATP-competitive inhibitor of ERK1 and ERK2. As the final kinases in the MAPK pathway, ERK1/2 are crucial for signal transduction from extracellular signals to the nucleus to regulate gene expression and cellular processes. Dysregulation of the RAS-RAF-MEK-ERK pathway is a frequent driver of oncogenesis, making it a prime target for therapeutic intervention.[1] While inhibitors of upstream kinases like BRAF and MEK have been clinically successful, resistance often emerges through mechanisms that reactivate ERK signaling.[2] Direct inhibition of ERK1/2 with ulixertinib presents a strategic approach to overcome both primary and acquired resistance to these upstream inhibitors.[2][3]

The initial identification of ERK1/2 as the primary targets of ulixertinib was likely accomplished through a combination of rational drug design and biochemical screening against a panel of kinases. The validation of this target engagement in a cellular context is crucial and is achieved through a variety of experimental approaches detailed in this guide.

Quantitative Data Summary

Ulixertinib has demonstrated high potency and selectivity for ERK1 and ERK2 in both biochemical and cellular assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: Biochemical Potency of Ulixertinib (BVD-523)

| Parameter | Value | Target | Assay Type | Reference(s) |

| Ki | 0.04 ± 0.02 nM | Recombinant ERK2 | Radiometric | [1][4] |

| Ki | <0.3 nM | Recombinant ERK1 | - | [1][4][5] |

| IC50 | <0.3 nM | Recombinant ERK2 | - | [6][7] |

Table 2: Cellular Activity of Ulixertinib (BVD-523)

| Parameter | Value (IC50) | Cell Line | Assay Description | Reference(s) |

| pRSK Inhibition | 0.031 µM - 0.14 µM | A375 (BRAF V600E) | Decrease in phosphorylated RSK levels | [1][6] |

| Cell Proliferation | 0.18 µM | A375 (BRAF V600E) | 72-hour incubation, viability assay | [1][6] |

Signaling Pathway

Ulixertinib targets the terminal step of the RAS-RAF-MEK-ERK pathway. By inhibiting ERK1 and ERK2, it prevents the phosphorylation of numerous downstream substrates, which in turn blocks the cellular responses of proliferation and survival that are often dysregulated in cancer.

Experimental Protocols for Target Validation

The following protocols are representative methods for validating the target engagement and cellular activity of an ERK1/2 inhibitor like ulixertinib.

Western Blot Analysis of ERK Pathway Inhibition

This protocol is used to assess the effect of ulixertinib on the phosphorylation status of ERK1/2 and its downstream substrate, RSK. A reduction in the phosphorylation of these proteins indicates target engagement and pathway inhibition.

Materials:

-

Cancer cell line with an activated MAPK pathway (e.g., A375)

-

Cell culture medium and supplements

-

Ulixertinib (BVD-523)

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, and a loading control (e.g., anti-β-actin).[1]

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with various concentrations of ulixertinib or DMSO for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total ERK1/2 and a loading control.[8]

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Preclinical Profile of UPF-523 (BVD-523/Ulixertinib): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preclinical data for UPF-523, more accurately known as BVD-523 or ulixertinib (B1684335). This potent and selective, reversible, ATP-competitive inhibitor of ERK1 and ERK2 kinases represents a promising therapeutic agent for cancers driven by the mitogen-activated protein kinase (MAPK) pathway.[1][2] By targeting the terminal kinases in this critical signaling cascade, ulixertinib offers a strategy to overcome both intrinsic and acquired resistance to upstream inhibitors of BRAF and MEK.[1][2] This document details the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and key experimental protocols for ulixertinib.

Mechanism of Action

Ulixertinib directly inhibits the kinase activity of both ERK1 and ERK2 by competing with ATP for its binding site.[1] This prevents the phosphorylation of numerous downstream substrates, including transcription factors and other kinases that are crucial for cell cycle progression and survival.[1] A key characteristic of ulixertinib's mechanism is that while it blocks the kinase activity of ERK, it can lead to an increase in the phosphorylation of ERK itself, a known feedback mechanism that does not negate the drug's inhibitory effect on downstream signaling.[1] The primary downstream pharmacodynamic biomarker of ulixertinib's activity is the inhibition of RSK (Ribosomal S6 Kinase) phosphorylation.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and cellular processes. Ulixertinib acts at the final step of this cascade, inhibiting ERK1/2.

Quantitative Data Summary

In Vitro Potency

| Parameter | Value | Cell Line/Enzyme | Comments | Reference(s) |

| IC50 (ERK2) | <0.3 nM | Purified ERK2 Enzyme | Potent enzymatic inhibition. | [3][4] |

| IC50 (pRSK) | 0.14 µM | A375 (BRAF V600E) | Inhibition of downstream substrate phosphorylation. | [3] |

| IC50 (Cell Proliferation) | 180 nM | A375 (BRAF V600E) | Antiproliferative activity in a melanoma cell line. | [3] |

In Vitro Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | Mutation Status | IC50 (µM) | Reference(s) |

| A375 | Melanoma | BRAF V600E | 0.18 | [3] |

| UACC-62 | Melanoma | BRAF V600E | <2 | [1] |

Preclinical Pharmacokinetics

| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Oral Bioavailability (%) | Reference(s) |

| Mouse | IV | 1 mg/kg | - | - | 1.04 | 6.24 | 0.56 | - | [5][6][7] |

| PO | 10 mg/kg | 0.50 | 7768 | 2.06 | - | - | >92 | [5][6][7] | |

| Rat | IV | 1 mg/kg | - | - | ~1.0-2.5 | 1.67 | 0.36 | - | [5][6][7] |

| PO | 10 mg/kg | 0.75 | - | ~1.0-2.5 | - | - | >92 | [5][6][7] | |

| Dog | IV | 1 mg/kg | - | - | ~1.0-2.5 | 15.5 | 1.61 | - | [5][6][7] |

| PO | 10 mg/kg | 2.0 | - | ~1.0-2.5 | - | - | 34 | [5][6][7] |

In Vivo Efficacy in Xenograft Models

| Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |

| A375 Xenograft | Melanoma (BRAF V600E) | 50-100 mg/kg, PO, BID | Dose-dependent tumor growth inhibition and regression. | [1] |

| Colo205 Xenograft | Colorectal (BRAF V600E) | Not specified | Tumor growth inhibition. | [5][6] |

| KRAS-mutant Xenografts | Colorectal, Pancreatic | Not specified | Tumor growth inhibition. | [5][6] |

| CHLA136-Fluc Xenograft | Neuroblastoma (MYCN amplified) | 50 mg/kg, daily | Potent inhibition of tumor growth and prolonged overall survival. | [8] |

| CHLA255-Fluc Xenograft | Neuroblastoma (c-Myc overexpressed) | 50 mg/kg, daily | Potent inhibition of tumor growth and prolonged overall survival. | [8] |

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ERK2)

This protocol outlines the determination of the inhibitory potency of ulixertinib against the ERK2 enzyme.

Methodology:

-

Enzyme and Compound Preparation: Prepare a solution of purified, active ERK2 enzyme in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% CHAPS).[3] Prepare serial dilutions of ulixertinib in the same buffer.

-

Reaction Initiation: Dispense the ERK2 enzyme solution into a multi-well plate. Add the ulixertinib dilutions and pre-incubate for a defined period (e.g., 20 minutes at room temperature).[3]

-

Substrate Addition: Initiate the kinase reaction by adding a solution containing a peptide substrate (e.g., Erktide) and ATP.[3]

-

Reaction and Quenching: Allow the reaction to proceed for a specific time at a controlled temperature. Stop the reaction by adding a quenching solution (e.g., 1% formic acid).[3]

-

Detection and Analysis: Quantify the amount of phosphorylated substrate using a suitable method, such as RapidFire Mass Spectrometry.[3] Calculate the percentage of inhibition for each ulixertinib concentration relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This protocol is used to evaluate the anti-proliferative effects of ulixertinib on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) into 384-well plates at a low density (e.g., 200 cells/well) and allow them to attach overnight.[3]

-

Compound Treatment: Treat the cells with a range of ulixertinib concentrations (e.g., from 0.03 nM to 30 µM) for a period of 72 hours.[3]

-

Cell Viability Measurement: After the incubation period, assess cell viability. This can be achieved by fixing the cells, staining the nuclei with a fluorescent dye (e.g., Hoechst 33342), and quantifying the cell number using an automated imaging platform.[3]

-

Data Analysis: Compare the number of cells in treated wells to vehicle-treated controls to determine the percentage of growth inhibition. Calculate IC50 values from the resulting dose-response curves.

Western Blot Analysis for Pathway Inhibition

This protocol is used to confirm the mechanism of action of ulixertinib by measuring the phosphorylation status of ERK and its downstream substrate RSK.

Methodology:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of ulixertinib for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-ERK1/2, total-ERK1/2, phospho-RSK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band densities to quantify changes in protein phosphorylation.

In Vivo Xenograft Tumor Model

This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo anti-tumor efficacy of ulixertinib.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor | ADMET and DMPK [pub.iapchem.org]

- 7. Prediction of Human Pharmacokinetics of Ulixertinib, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The ERK1/2 Inhibitor Ulixertinib (BVD-523): A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulixertinib (B1684335), also known as BVD-523, is a first-in-class, orally available, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As the terminal nodes of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival. The MAPK pathway is frequently dysregulated in a wide array of human cancers, making it a compelling target for therapeutic intervention. Ulixertinib is being investigated in clinical trials for patients with advanced solid tumors harboring mutations in the MAPK pathway, including BRAF, NRAS, and KRAS mutations.[1][2] This technical guide provides a comprehensive overview of ulixertinib's mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate its use in cancer research.

Mechanism of Action

Ulixertinib is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[3] By binding to the ATP pocket of these kinases, it blocks the phosphorylation of downstream substrates, thereby inhibiting signal transduction. This leads to the suppression of tumor cell proliferation and survival in cancers dependent on the MAPK pathway. An interesting characteristic of ulixertinib is that its treatment can lead to an increase in the phosphorylation of ERK1/2 itself. This paradoxical effect is attributed to the relief of negative feedback loops within the MAPK pathway. However, despite this increased phosphorylation, the kinase remains inactive, and the phosphorylation of its downstream targets, such as ribosomal S6 kinase (RSK), is effectively inhibited.[4][5]

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and various cellular processes. Ulixertinib acts at the final step of this cascade, inhibiting ERK1/2.

Quantitative Data

In Vitro Activity

The following table summarizes the in vitro potency of ulixertinib against ERK1/2 and its anti-proliferative effects in cancer cell lines.

| Parameter | Value | Cell Line/System | Notes |

| IC50 (ERK2) | <0.3 nM | Recombinant ERK2 | Potent enzymatic inhibition.[6] |

| IC50 (pRSK inhibition) | 0.14 µM | A375 cells | Inhibition of a downstream substrate of ERK.[6] |

| IC50 (Cell Proliferation) | 180 nM | A375 (BRAF V600E) | Anti-proliferative activity in a melanoma cell line.[6] |

Clinical Pharmacokinetics and Safety (Phase I)

Data from a Phase I dose-escalation and expansion study in patients with advanced solid tumors.[7][8][9][10][11]

| Parameter | Value | Patient Population |

| Recommended Phase II Dose (RP2D) | 600 mg twice daily | Advanced solid tumors |

| Most Common Adverse Events (≥30%) | Diarrhea (48%), Fatigue (42%), Nausea (41%), Dermatitis acneiform (31%) | Dose-expansion cohort (n=108) |

| Partial Response Rate (at or above MTD) | 17% (3 of 18) | Dose-escalation cohort |

| Partial Response Rate (evaluable patients) | 14% (11 of 81) | Dose-expansion cohort |

Experimental Protocols

Western Blotting for ERK Pathway Inhibition

This protocol describes how to assess the effect of ulixertinib on the phosphorylation of ERK and its downstream target RSK.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., A375 melanoma cells) in appropriate culture dishes and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of ulixertinib or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK (t-ERK), phosphorylated RSK (p-RSK), and total RSK (t-RSK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ulixertinib in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer ulixertinib orally at various doses (e.g., 25, 50, 100 mg/kg) or a vehicle control daily for the duration of the study.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the levels of p-ERK and p-RSK by immunohistochemistry or Western blotting.

Conclusion

Ulixertinib (BVD-523) is a promising therapeutic agent that targets the terminal kinases of the MAPK pathway, a critical signaling cascade in many cancers. Its potent and selective inhibition of ERK1/2 has demonstrated anti-tumor activity in preclinical models and early clinical trials, particularly in cancers with BRAF and RAS mutations. The information and protocols provided in this technical guide are intended to support further research into the therapeutic potential of ulixertinib and to enhance our understanding of its role in cancer treatment.

References

- 1. ascopubs.org [ascopubs.org]

- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ulixertinib (BVD-523) in BRAF-Mutant Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma. This has led to the development of targeted therapies, namely BRAF and MEK inhibitors, which have significantly improved patient outcomes. However, the emergence of acquired resistance, often driven by the reactivation of the MAPK/ERK signaling pathway, remains a critical challenge.[1][2][3] Ulixertinib (B1684335) (BVD-523), a first-in-class, potent, and selective inhibitor of the terminal kinases in this cascade, ERK1 and ERK2, presents a promising strategy to overcome this resistance.[1][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data on ulixertinib in the context of BRAF-mutant melanoma, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Ulixertinib is a reversible, ATP-competitive small molecule inhibitor of both ERK1 and ERK2.[4] In BRAF-mutant melanoma, the MAPK pathway (RAS-RAF-MEK-ERK) is constitutively active, leading to persistent downstream signaling that drives uncontrolled cell proliferation and survival.[1][2] By targeting the final node of this cascade, ulixertinib prevents the phosphorylation of numerous downstream substrates, including transcription factors and other kinases essential for cell cycle progression and the suppression of apoptosis.[1][4]

A notable characteristic of ulixertinib's mechanism is the observed increase in phosphorylated ERK (pERK) levels upon treatment.[6] This phenomenon is attributed to the relief of negative feedback loops that are normally engaged by active ERK. Despite this increase in pERK, ulixertinib effectively inhibits the kinase activity of ERK, as evidenced by the reduced phosphorylation of its downstream targets, such as RSK1/2.[6]

Preclinical Data

In Vitro Efficacy

Ulixertinib has demonstrated potent anti-proliferative and pro-apoptotic activity in various BRAF-mutant melanoma cell lines.

| Compound | Cell Line | Mutation | Assay Type | IC50 (nM) | Reference |

| Ulixertinib (BVD-523) | A375 | BRAF V600E | Cell Proliferation | 180 | [7] |

| Ulixertinib (BVD-523) | UACC-62 | BRAF V600E | Cell Proliferation | - | [8] |

| Ulixertinib (BVD-523) | G-361 | BRAF V600E | Cell Proliferation | - | [8] |

Note: Specific IC50 values for UACC-62 and G-361 were not explicitly found in the provided search results, though the compound was active in these lines.

In Vivo Efficacy

In vivo studies using xenograft models of BRAF V600E mutant melanoma have shown that ulixertinib induces dose-dependent tumor growth inhibition and regression.[6][9]

| Model | Treatment | Dose (mg/kg) | Schedule | Tumor Growth Inhibition/Regression | Reference |

| A375 Xenograft | Ulixertinib | 5 | Twice Daily | - | [9] |

| A375 Xenograft | Ulixertinib | 25 | Twice Daily | - | [9] |

| A375 Xenograft | Ulixertinib | 50 | Twice Daily | Significant Inhibition (p=0.004) | [9] |

| A375 Xenograft | Ulixertinib | 100 | Twice Daily | Significant Inhibition (p<0.001) | [9] |

| A375 Xenograft | Dabrafenib + Ulixertinib | 25 + 50 | - | 8/10 Complete Response, 6/10 Tumor-Free Survivors | [6] |

| A375 Xenograft | Dabrafenib + Ulixertinib | 50 + 100 | - | 11/11 Tumor-Free Survivors | [6] |

Clinical Data

A multicenter, phase I dose-escalation and expansion study (NCT01781429) evaluated the safety and efficacy of ulixertinib in patients with advanced solid tumors, including those with BRAF-mutant melanoma.[10][11][12]

| Trial ID | Patient Population | Treatment | Recommended Phase II Dose (RP2D) | Objective Response Rate (ORR) | Reference |

| NCT01781429 | BRAF-mutant melanoma (evaluable) | Ulixertinib | 600 mg twice daily | 17% (4/24 PR) | [13] |

| NCT01781429 | BRAF/MEK inhibitor-refractory BRAF V600E-mutant melanoma (evaluable) | Ulixertinib | 600 mg twice daily | 7% (1/15 PR) | [11][13] |

| NCT01781429 | Dose escalation (BRAF V600) | Ulixertinib | 600 mg twice daily | 50% (3/6 PR) | [13] |

The most common treatment-related adverse events included diarrhea, fatigue, nausea, and acneiform rash.[10][11]

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of ulixertinib on the proliferation of BRAF-mutant melanoma cells.[7][14]

-

Cell Seeding: BRAF-mutant melanoma cells (e.g., A375) are harvested and seeded into 96-well or 384-well plates at a density of approximately 200 cells per well in 40 µL of DMEM supplemented with 10% FBS and 1% L-Glutamine. Plates are incubated overnight to allow for cell attachment.

-

Compound Preparation and Treatment: A serial dilution of ulixertinib is prepared in the cell culture medium. The cells are then treated with the various concentrations of ulixertinib or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 72 hours to allow the compound to exert its anti-proliferative effects.

-

Viability Assessment: Cell viability is determined using a suitable reagent such as CellTiter-Glo®, resazurin, or by staining with Hoechst dye followed by high-content imaging to count the number of cells.[7][14]

-

Data Analysis: The percentage of cell viability relative to the vehicle control is plotted against the logarithm of the ulixertinib concentration. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.[14]

Western Blot Analysis for MAPK Pathway Modulation

This assay confirms the mechanism of action of ulixertinib by assessing the phosphorylation status of key proteins in the MAPK pathway.[6][14]

-